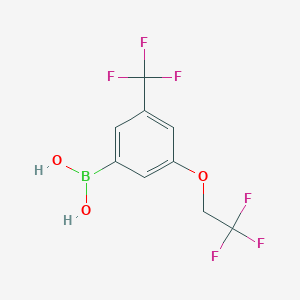
Acide (3-(2,2,2-trifluoroéthoxy)-5-(trifluorométhyl)phényl)boronique
Vue d'ensemble
Description
(3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of trifluoromethyl and trifluoroethoxy groups attached to a phenyl ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Applications De Recherche Scientifique
(3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)boronic acid has several scientific research applications:
Biology: The compound’s unique chemical properties make it useful in the development of bioactive molecules and pharmaceuticals.
Medicine: It is explored for its potential in drug discovery and development, especially in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO2Na) under specific reaction conditions . The reaction is often catalyzed by transition metals like copper or palladium to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The trifluoromethyl and trifluoroethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring.
Mécanisme D'action
The mechanism of action of (3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it effective in inhibiting enzymes that contain such functional groups. The trifluoromethyl and trifluoroethoxy groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic pockets in proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the trifluoromethyl and trifluoroethoxy groups, making it less reactive and less stable.
(3-Trifluoromethylphenyl)boronic acid: Contains only the trifluoromethyl group, resulting in different reactivity and applications.
(3-(2,2,2-Trifluoroethoxy)phenyl)boronic acid: Contains only the trifluoroethoxy group, leading to variations in chemical behavior and uses.
Uniqueness
(3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both trifluoromethyl and trifluoroethoxy groups, which confer enhanced stability, reactivity, and lipophilicity. These properties make it particularly valuable in applications requiring robust and versatile chemical building blocks .
Propriétés
IUPAC Name |
[3-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BF6O3/c11-8(12,13)4-19-7-2-5(9(14,15)16)1-6(3-7)10(17)18/h1-3,17-18H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKSRPOAFLMVKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCC(F)(F)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BF6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


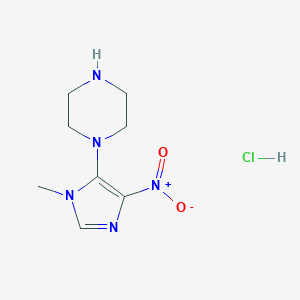
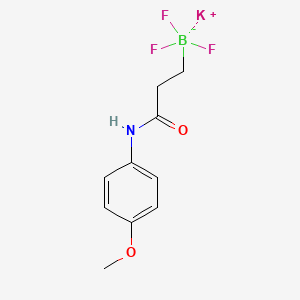
![Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1446090.png)
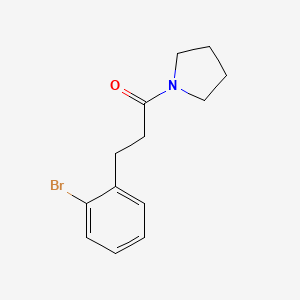
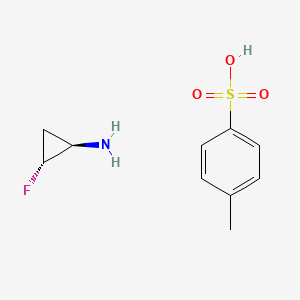
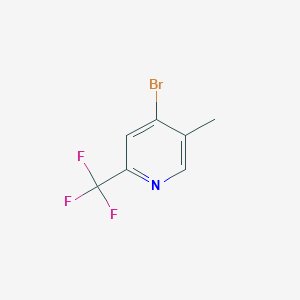
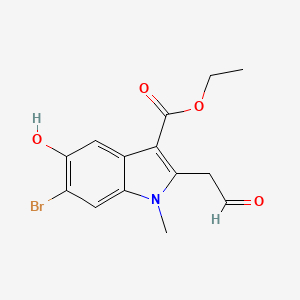
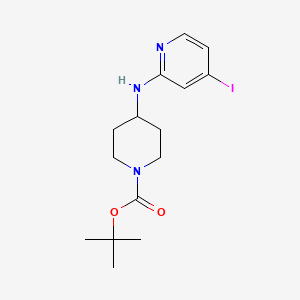
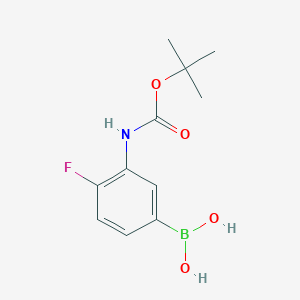
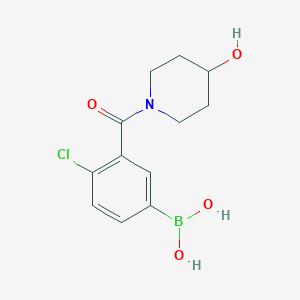
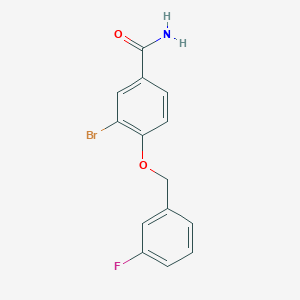
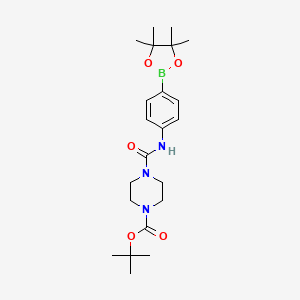
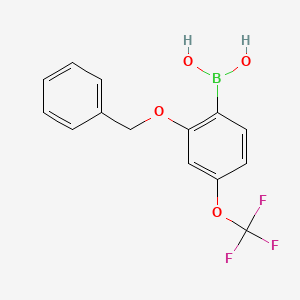
![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine](/img/structure/B1446110.png)
